Solamarin, beta
Description
Contextualization within Steroidal Glycoalkaloids in Research
Beta-solamarine belongs to the extensive class of naturally occurring compounds known as steroidal glycoalkaloids (SGAs). mdpi.com These specialized metabolites are predominantly found in plant species of the Solanaceae and Liliaceae families, which include common food crops like potatoes, tomatoes, and eggplants. mdpi.comnih.govrsc.org Structurally, SGAs are characterized by a nitrogen-containing steroid aglycone backbone linked to one or more sugar moieties. mdpi.comrsc.org
In plants, SGAs are considered to function as defensive allelochemicals, protecting against a wide array of pathogens and predators, including fungi, bacteria, and insects. nih.govresearchgate.net The biosynthesis of these complex molecules originates from cholesterol, undergoing a series of enzymatic modifications to form the steroidal aglycone, followed by glycosylation. mdpi.comnih.gov Beta-solamarine is specifically classified as a spirosolane-type glycoalkaloid. smolecule.com Research into SGAs is robust, driven by their dual nature as potential toxins in food sources and as compounds with a broad spectrum of pharmacological activities. mdpi.comresearchgate.net
Table 1: Chemical Properties of beta-Solamarine
| Property | Value |
| Molecular Formula | C45H73NO15 smolecule.comchemfaces.com |
| Molecular Weight | 868.07 g/mol smolecule.comchemfaces.com |
| CAS Number | 3671-38-3 chemfaces.com |
| Aglycone Type | Spirosolane smolecule.com |
Historical Perspectives on beta-Solamarine Research and Discovery
The initial significant breakthrough in beta-solamarine research occurred in 1965. A study published in Science by S. M. Kupchan and colleagues documented the isolation of beta-solamarine from an alcoholic extract of Solanum dulcamara (bittersweet nightshade). chemfaces.comnih.gov This plant has a history of use in folk medicine for treating various ailments, including cancers and warts. nih.gov
The research team was prompted by the extract's demonstrated tumor-inhibitory activity against Sarcoma 180 in mice. nih.gov Through a systematic fractionation of the plant extract, they successfully isolated and characterized beta-solamarine as the active principle responsible for this antitumor effect. nih.gov This foundational work established the first crucial link between beta-solamarine and its potential pharmacological applications, paving the way for future investigations into its biological activities. nih.gov
Significance in Natural Product Chemistry and Pharmacological Research
Beta-solamarine is a compound of considerable interest in the fields of natural product chemistry and pharmacology due to its complex structure and wide range of biological activities. mdpi.comresearchgate.net Its potential as a scaffold for developing new therapeutic agents is a primary driver of ongoing research. researchgate.net
Pharmacological studies have identified several potential applications for beta-solamarine. Early research highlighted its tumor-inhibitory effects. nih.gov Subsequent investigations have expanded the scope of its known biological activities to include potential antibiotic, antiviral, and anti-inflammatory properties. mdpi.comsmolecule.com Furthermore, research has demonstrated its molluscicidal activity against snail species that act as intermediate hosts for parasites, such as Galba truncatula. mdpi.com Studies also suggest it may possess chemopreventive properties, influence cellular signaling pathways, and modulate antioxidant status in biological systems. smolecule.com The diverse bioactivities of beta-solamarine underscore its importance as a lead compound in the search for new drugs and as a tool for studying complex biological processes. researchgate.netsmolecule.com
Table 2: Selected Reported Pharmacological Activities of beta-Solamarine
| Activity | Research Finding |
| Antitumor | Identified as the active principle from Solanum dulcamara showing inhibitory activity against Sarcoma 180 in mice. chemfaces.comnih.gov |
| Molluscicidal | Exhibited a median lethal concentration (LC50) of 0.49 mg/mL against the snail Galba truncatula. mdpi.com |
| Antibacterial | Shown to inhibit the growth of E. coli and S. aureus. chemfaces.com |
| Antioxidant | Has been shown to modulate antioxidant status in biological systems. smolecule.com |
Structure
2D Structure
Properties
IUPAC Name |
2-[4-hydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20311-51-7 | |
| Record name | Solamargine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Abundance and Research on Extraction Methodologies of Beta Solamarine
Identification of Plant Sources for Research Purposes
The Solanum genus is a rich source of steroidal glycoalkaloids (SGAs), including beta-solamarine. Scientific investigations have identified several Solanum species as principal sources for research purposes.
Solanum dulcamara as a Principal Research Source
Solanum dulcamara, commonly known as bittersweet nightshade, has been a significant plant source in the research of beta-solamarine. Alcoholic extracts from S. dulcamara have demonstrated tumor-inhibitory activity against Sarcoma 180 in mice, with beta-solamarine identified as an active principle through systematic fractionation of these extracts. Research has specifically targeted the roots of S. dulcamara for beta-solamarine isolation. chemfaces.comnih.govresearchgate.netscispace.commedcraveonline.comdovepress.commedcraveonline.com
Solanum elaeagnifolium as a Research Source
Solanum elaeagnifolium, also known as silverleaf nightshade, is another key species investigated for beta-solamarine. Studies have focused on the seeds of S. elaeagnifolium, where beta-solamarine has been isolated from methanolic extracts. These investigations have highlighted the potent molluscicidal activity of beta-solamarine against Galba truncatula, the intermediate host of Fasciola hepatica. mdpi.comtandfonline.comtandfonline.comresearchgate.netbiocrick.comnih.govresearchgate.net
Solanum tuberosum and Related Species in Biosynthesis Research
Solanum tuberosum, the common potato, and its relatives are crucial in understanding the biosynthesis of SGAs, including beta-solamarine. While alpha-solanine (B192411) and alpha-chaconine (B190788) are the predominant SGAs in cultivated potato tubers, research has shown that light exposure can induce the synthesis of tomatidenol-based glycoalkaloids, such as alpha- and beta-solamarine, in Solanum phureja tubers. These species are vital for elucidating the enzymatic pathways involved in SGA production. ontosight.ainih.govresearchgate.netresearchgate.netiomcworld.comnih.govdovepress.com
Other Solanum Species in Isolation and Characterization Research
Beyond the primary sources, other Solanum species have contributed to the isolation and characterization of beta-solamarine and related compounds. Species such as Solanum aculeastrum and Solanum sisymbriifolium have been investigated for their alkaloid content, with beta-solamarine identified alongside other SGAs like solamargine (B1681910) and solasonine (B1682107). These studies contribute to a broader understanding of the distribution and chemical diversity of SGAs within the genus. researchgate.netnih.govacs.org
Research-Oriented Extraction Techniques
The isolation and study of beta-solamarine necessitate efficient and optimized extraction methodologies. Solvent-based extraction techniques are commonly employed, with variations in solvents and conditions influencing yield and purity.
Optimization of Solvent-Based Extraction Methodologies for Research Yields
Research into beta-solamarine extraction often involves optimizing parameters such as solvent type, extraction time, and temperature to maximize yields for further analysis and biological screening.
Solvent Selection: Methanol and ethanol (B145695) are frequently used solvents for extracting alkaloids like beta-solamarine from Solanum species. For instance, methanolic extracts of Solanum elaeagnifolium seeds have been instrumental in isolating beta-solamarine. smolecule.comresearchgate.nettandfonline.comtandfonline.comresearchgate.netbiocrick.com Other solvents like n-hexane, methylene (B1212753) chloride, and acetone (B3395972) have also been utilized in sequential extractions. researchgate.net
Extraction Time and Temperature: The duration and temperature of extraction are critical for efficient compound recovery. While specific optimal conditions for beta-solamarine extraction are often determined through experimental design, studies on similar compounds suggest that longer extraction times and moderate temperatures can enhance yields. nih.govresearchgate.netresearchgate.netmdpi.com
Isolation Procedures: Following initial solvent extraction, further purification steps are often required. For example, an acid-base treatment of the methanolic extract from Solanum elaeagnifolium seeds has been employed to isolate total alkaloids and beta-solamarine. researchgate.nettandfonline.comresearchgate.net
Data Table: Beta-Solamarine Extraction from Solanum elaeagnifolium Seeds
| Plant Part | Solvent Used | Extraction Method | Isolated Compound | Key Finding (LC50) | Reference |
| Seeds | Methanol | Sequential Extraction, Acid-Base Treatment | β-Solamarine | 0.49 mg/L (against Galba truncatula) | tandfonline.comtandfonline.comresearchgate.netbiocrick.comnih.gov |
| Seeds | Methanol | Sequential Extraction, Acid-Base Treatment | Total Saponins Fraction | 0.94 mg/L (against Galba truncatula) | tandfonline.comtandfonline.comresearchgate.netbiocrick.com |
| Seeds | Methanol | Sequential Extraction | Methanolic Extract | 1.18 mg/L (against Galba truncatula) | tandfonline.comtandfonline.comresearchgate.netbiocrick.com |
| Seeds | Methanol | Sequential Extraction | Total Alkaloids Fraction | 14.67 mg/L (against Galba truncatula) | tandfonline.comtandfonline.comresearchgate.netbiocrick.com |
Other Advanced Separation MethodsBeyond traditional chromatography, other advanced techniques contribute to the purification process.
Solid Phase Extraction (SPE): SPE is a widely adopted method for the purification and pre-concentration of various natural products, including glycoalkaloids, offering an efficient means of initial cleanup cgiar.org.
Acid-Base Extraction and Partitioning: This method is crucial for the initial isolation of alkaloids. By manipulating pH, beta-Solamarine can be selectively extracted from aqueous solutions into organic solvents, separating it from neutral or acidic plant constituents researchgate.nettandfonline.com.
Research Findings on Purification Efficiency
Research efforts have focused on optimizing yields and purity levels for beta-Solamarine and its related compounds. The combination of extraction, acid-base treatments, and chromatographic techniques like column chromatography and CPC has proven effective.
Data Table 1: Glycoalkaloid Purification via Centrifugal Partition Chromatography (CPC)
| Compound(s) Isolated | Source Plant Material | Extraction/Crude Yield | Chromatographic Technique | Solvent System (v/v/v) | Isolated Yield | Purity | References |
| α-chaconine, α-solanine | Solanum tuberosum sprouts | 2.8±0.62g crude from 50g fresh sprouts | Centrifugal Partition Chromatography (CPC) | Ethyl acetate/Butanol/Water (15:35:50) | α-chaconine: 54 mg; α-solanine: 15 mg | >92% (by HPLC) | nih.gov |
| Solanidine (B192412) (aglycone) | Solanum tuberosum clone 97H32-6 | Not specified | Centrifugal Partition Chromatography (CPC) | Ethyl acetate/Butanol/Water (42.5:7.5:50) | 98 mg | >98% | researchgate.net |
Data Table 2: Glycoalkaloid Purification via Column Chromatography and Other Methods
| Compound Isolated | Source Plant Material | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Achieved Purity | References |
| Solamargine | Solanum nigrum | Column Chromatography; Recrystallization | Silica Gel | 80% alcohol extract, then purified. Specific eluents not detailed for final purification. | 97.9% | nih.gov |
| β-solamarine | Solanum elaeagnifolium seeds | Acid-base treatment, then solvent extraction. Further purification details not specified in snippet. | Not specified (implied solvent extraction) | Methanolic extract, followed by acid-base treatment and extraction. | Isolated 13 mg | Not specified |
| β2-solamargine, Solamargine, Degalactotigonin | Solanum nigrum | Silica gel tube column chromatography; Sephadex LH-20 tubing string chromatography | Silica Gel; Sephadex LH-20 | CHCl₃-MeOH-H₂O; MeOH-H₂O (60:40) | Not specified | google.com |
Biosynthetic Pathways and Enzymology of Beta Solamarine
Precursor Compounds and Metabolic Origins of Steroidal Glycoalkaloids
The biosynthesis of beta-solamarine, like other steroidal glycoalkaloids (SGAs), originates from cholesterol. nih.govkobe-u.ac.jpmdpi.com While cholesterol is present in relatively low amounts in most plants, species within the Solanaceae family, including Solanum, exhibit higher levels of this C27 sterol. nih.gov This higher abundance is crucial as cholesterol serves as the foundational molecule for the entire SGA biosynthetic pathway. nih.govmdpi.com
The formation of SGAs involves two primary stages: the construction of the steroidal aglycone from cholesterol and the subsequent glycosylation at the C-3 hydroxy group. nih.govkobe-u.ac.jpmdpi.com The vast structural diversity observed among SGAs in Solanum species arises from the various combinations of different steroidal aglycones and the attached sugar moieties. nih.gov The core structure of these alkaloids is a C27 cholestane (B1235564) skeleton. mdpi.comsemanticscholar.org
Enzymatic Transformations in Glycoalkaloid Biosynthesis
The conversion of cholesterol into beta-solamarine is a multi-step process catalyzed by a series of specific enzymes. This intricate pathway can be broadly divided into the formation of the cholesterol precursor via the mevalonate (B85504) pathway, the construction of the steroidal aglycone, and the final glycosylation reactions.
Role of the Mevalonate Pathway in Cholesterol Precursor Formation
The journey to beta-solamarine begins with the mevalonate (MVA) pathway, a fundamental metabolic route in eukaryotes responsible for producing isoprenoids. nih.govnih.govwikipedia.org This pathway utilizes acetyl-CoA as its initial carbon source. wikipedia.org Through a series of enzymatic reactions, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then further condensed to create HMG-CoA (3-hydroxy-3-methyl-glutaryl-CoA). wikipedia.org The reduction of HMG-CoA to mevalonate is a critical rate-limiting step in this pathway. wikipedia.org
Subsequent phosphorylation and decarboxylation steps convert mevalonate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org These isoprenoid units are the precursors for a vast array of biomolecules, including cholesterol, which is the direct precursor for steroidal glycoalkaloids. nih.govmdpi.comnih.gov The MVA pathway, therefore, provides the essential foundation for the synthesis of the steroidal backbone of beta-solamarine. nih.govnih.gov
Steroidal Aglycone Construction Enzymes (e.g., Dioxygenases, 3β-hydroxysteroid dehydrogenase/3-ketosteroid reductase)
Once cholesterol is formed, it undergoes a series of modifications to create the steroidal aglycone. This process involves multiple enzymatic reactions, including hydroxylations, oxidations, and transaminations. nih.govkobe-u.ac.jpmdpi.com Key enzymes in this phase include dioxygenases and 3β-hydroxysteroid dehydrogenases.
Dioxygenases play a crucial role in the hydroxylation of the cholesterol backbone at specific positions. smolecule.com For instance, a 2-oxoglutarate-dependent dioxygenase, St16DOX, has been identified to catalyze the 16α-hydroxylation of (22S)-22,26-dihydroxycholesterol, an early step in the conversion of cholesterol to SGAs. kobe-u.ac.jp Other important enzymes include cytochrome P450 monooxygenases (PGA2/GAME6, PGA1/GAME8, and PGA3/GAME4) and an aminotransferase (PGA4/GAME12), which are involved in the initial stages of SGA biosynthesis from cholesterol. nih.gov
In tomatoes, the enzyme Sl3βHSD1, a 3β-hydroxysteroid dehydrogenase, is involved in the biosynthesis of the spirosolane-type aglycone, tomatidenol (B1253344). nih.gov While the specific enzymes for every step in the formation of tomatidenol, the aglycone of beta-solamarine, are still under investigation, the general enzymatic families and their roles provide a framework for understanding this complex process.
Glycosylation Reactions and Specific Glycosidic Units in beta-Solamarine Formation
The final and defining step in the biosynthesis of beta-solamarine is the attachment of a specific trisaccharide chain, known as chacotriose, to the C-3 hydroxyl group of the tomatidenol aglycone. semanticscholar.org This glycosylation process is catalyzed by a series of UDP-glycosyltransferases (UGTs). nih.gov
Chacotriose consists of two rhamnose units and one glucose unit. The formation of this specific sugar chain and its attachment to the aglycone is a highly regulated process. In the biosynthesis of other SGAs like α-solanine and α-chaconine, four UGTs are involved in producing the final glycosylated products. nih.gov A similar multi-enzyme glycosylation cascade is expected for the formation of beta-solamarine. The addition of these sugar moieties significantly impacts the biological activity of the resulting glycoalkaloid. researchgate.net
Genetic Regulation of beta-Solamarine Biosynthesis
The biosynthesis of steroidal glycoalkaloids, including beta-solamarine, is under tight genetic control. A key regulator identified in this process is the transcription factor GLYCOALKALOID METABOLISM 9 (GAME9). nih.govnih.gov GAME9 is an APETALA2/Ethylene Response Factor that controls the expression of genes involved in SGA biosynthesis and the upstream mevalonate pathway. nih.govnih.gov
Knockdown and overexpression of GAME9 in tomato and potato have been shown to alter the expression of SGA biosynthetic genes, including STEROL SIDE CHAIN REDUCTASE 2 (SSR2), a gene involved in cholesterol biosynthesis. nih.govnih.gov GAME9 can act directly or in cooperation with other transcription factors, such as SlMYC2, to regulate the promoters of its target genes. nih.gov This intricate regulatory network ensures that the production of these complex metabolites is coordinated with the plant's developmental and environmental needs.
Comparative Biosynthetic Research with Other Solanum Steroidal Glycoalkaloids
The study of beta-solamarine biosynthesis benefits greatly from comparative research with other well-characterized SGAs in the Solanum genus, such as α-solanine, α-chaconine, and α-tomatine. nih.govnih.gov These compounds often share common biosynthetic precursors and enzymatic steps, particularly in the early stages of aglycone formation from cholesterol. nih.govnih.gov
For example, the initial hydroxylation and amination steps leading to the formation of the steroidal backbone are conserved across different Solanum species. nih.gov The diversification of SGAs arises from the action of specific enzymes that create different aglycone structures (e.g., solanidane (B3343774) vs. spirosolane) and the subsequent attachment of different sugar moieties by distinct sets of glycosyltransferases. nih.gov By comparing the gene clusters and enzymatic activities responsible for the synthesis of these various SGAs, researchers can identify the specific genes and enzymes involved in the unique biosynthetic pathway of beta-solamarine. nih.govbohrium.com
Advanced Analytical Research Techniques for Beta Solamarine Characterization
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of beta-solamarine, providing insights into its molecular framework, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unequivocal structural elucidation of beta-solamarine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to map out the complex arrangement of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of beta-solamarine reveals characteristic signals corresponding to the steroidal aglycone and the appended sugar moieties. Key features in the ¹H NMR spectrum include signals for the methyl groups of the steroid nucleus, which typically appear in the upfield region of the spectrum.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for all 45 carbon atoms in the beta-solamarine molecule. The olefinic carbons at the C5 and C6 positions of the steroidal backbone resonate at approximately δ 140 and 122 ppm, respectively. smolecule.com The anomeric carbons of the sugar units are typically observed in the range of δ 98-102 ppm, while other sugar carbons produce signals between δ 65-85 ppm. smolecule.com Two-dimensional NMR techniques, such as HSQC, HMBC, and COSY, are instrumental in assigning all proton and carbon signals unambiguously and confirming the connectivity between the aglycone and the sugar residues.
Below is a table summarizing typical chemical shift regions for the key structural components of beta-solamarine.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Steroidal Methyl Groups | 0.8 - 1.2 | - |
| Olefinic Protons | - | - |
| Olefinic Carbons (C5, C6) | - | ~122, ~140 |
| Anomeric Protons | - | - |
| Anomeric Carbons | - | 98 - 102 |
| Other Sugar Protons | - | - |
| Other Sugar Carbons | - | 65 - 85 |
This table presents generalized chemical shift regions and specific values can vary based on the solvent and instrument used.
Mass spectrometry is a powerful tool for confirming the molecular weight and purity of beta-solamarine. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula of beta-solamarine is C₄₅H₇₃NO₁₅, corresponding to a molecular weight of 868.06 g/mol . smolecule.com
In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), beta-solamarine typically forms a protonated molecular ion [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information, primarily through the sequential loss of the sugar residues from the aglycone. This characteristic fragmentation is crucial for the identification and structural confirmation of the glycoalkaloid.
Chromatographic Methodologies for Purity Assessment and Stereochemical Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of beta-solamarine, as well as for the analysis of its stereochemistry.
While direct analysis of the intact glycoalkaloid by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, GC-MS is a valuable technique for the analysis of the aglycone, solasodine (B1681914), after hydrolysis of beta-solamarine. The analysis of the derivatized or underivatized aglycone by GC-MS can provide information about its stereochemistry. The mass spectrum of solasodine shows a characteristic molecular ion peak and fragmentation pattern that can be used for its identification. For instance, a typical GC-MS analysis of solasodine might show a molecular ion peak at m/z 413, with characteristic fragment ions at m/z 138 and a base peak at m/z 114. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the analysis of beta-solamarine. Reversed-phase high-performance liquid chromatography (HPLC) is commonly used for the separation of beta-solamarine from other related glycoalkaloids and impurities. The use of a mass spectrometer as a detector provides high selectivity and allows for the confirmation of the identity of the separated compounds based on their mass-to-charge ratio and fragmentation patterns. LC-MS methods are crucial for assessing the purity of beta-solamarine isolates and for separating isomers. mdpi.com
Quantitative Determination Methodologies in Research Studies
Accurate quantification of beta-solamarine in various samples, such as plant extracts or biological matrices, is critical in research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of beta-solamarine due to its high sensitivity, selectivity, and wide dynamic range.
The development of a quantitative LC-MS/MS method involves optimizing the chromatographic conditions for the separation of beta-solamarine and selecting specific precursor-to-product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Method validation is performed according to established guidelines to ensure the reliability of the results. Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For related glycoalkaloids, linearity has been demonstrated over a wide concentration range.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. Intra- and inter-day precision are assessed.
Recovery: The efficiency of the extraction procedure from the sample matrix.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Validated LC-MS/MS methods enable the accurate determination of beta-solamarine concentrations in complex samples, which is essential for pharmacological and biochemical studies.
Below is a table summarizing typical validation parameters for the quantitative analysis of related glycoalkaloids, which are indicative of the performance expected for a beta-solamarine assay.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| LLOQ | in the low ng/mL range |
This table provides representative values based on methods for similar compounds and actual values may vary depending on the specific method and matrix.
Molecular and Cellular Mechanisms of Action of Beta Solamarine
Modulation of Cellular Signaling Pathways
Beta-solamarine exerts its influence by interacting with and altering the activity of several vital cellular signaling pathways that govern cell growth, survival, and function.
Studies have demonstrated that beta-solamarine, often investigated in conjunction with its closely related compound solamargine (B1681910) (SM), can significantly impact the Leukemia Inhibitory Factor (LIF)/microRNA-192-5p (miR-192-5p)/CYR61/Akt signaling axis. In hepatocellular carcinoma (HCC) cells, solamargine has been shown to downregulate the expression of CYR61 and the phosphorylation status of Akt (p-Akt) smolecule.comresearchgate.netnih.govwilddata.cn. This pathway is critical for cell proliferation, survival, and migration. Research indicates that solamargine elevates miR-192-5p expression, which in turn targets CYR61, leading to the inhibition of the Akt signaling pathway researchgate.netnih.gov. Furthermore, the overexpression of LIF has been observed to reverse the anti-HCC effects of solamargine, suggesting that LIF acts upstream in this cascade, with solamargine's action being mediated through LIF regulation researchgate.netnih.gov. This modulation contributes to the compound's anti-cancer effects by disrupting pro-survival signaling in malignant cells.
Evidence suggests that beta-solamarine and related compounds may interact with the AMP-activated protein kinase (AMPK) and Forkhead box O3A (FOXO3A) pathway. Research on solamargine has indicated its ability to induce FOXO3A and modulate the interaction between FOXO3A and SP1 (Specificity protein 1). In studies involving the combination of solamargine with metformin, a known AMPK activator, a synergistic effect on gene expression, such as IGFBP1, was observed, implying a potential link or interplay with AMPK signaling researchgate.net. While direct activation of AMPK by beta-solamarine is not definitively established in all contexts, its influence on FOXO3A, a downstream target often regulated by AMPK, points to a role in this important metabolic and stress-response pathway researchgate.net.
The modulation of the p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade by beta-solamarine and its analogues has also been explored. Studies involving alpha-solanine (B192411), another glycoalkaloid from Solanum species, have shown that it can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, as well as the PI3K/Akt signaling pathways researchgate.net. Additionally, alpha-solanine has been found to reduce NF-kappaB activity researchgate.net. In the context of acute lung injury, in silico studies have indicated strong binding interactions between beta-solamarine and targets related to p53 acetylation and MAPK pathways, suggesting a potential role in modulating these critical cellular defense and stress-response mechanisms researchgate.net.
Beta-solamarine and related compounds exhibit influence over the Nuclear Factor-kappa B (NF-kappaB) and Activator Protein-1 (AP-1) signaling pathways, which are central to inflammation, immune responses, and cell survival. Research on a glycoprotein (B1211001) from Solanum nigrum, which contains solamargine, demonstrated its ability to inhibit the DNA-binding activities of NF-kappaB and AP-1 in response to TPA (12-O-Tetradecanoylphorbol-13-acetate) induction in MCF-7 cells researchgate.net. Furthermore, solamargine has been reported to exert anti-inflammatory effects by inhibiting the NF-κB/p65 pathway researchgate.net. Studies on alpha-solanine also indicate inhibition of NF-κB activity researchgate.net, and alpha-chaconine (B190788) has been linked to the downregulation of NF-kappaB in lung adenocarcinoma cells, contributing to reduced metastasis medcraveonline.com. These findings collectively suggest that beta-solamarine and its related compounds can modulate key inflammatory and proliferative signaling pathways by interfering with transcription factors like NF-kappaB and AP-1.
Induction of Programmed Cell Death Mechanisms
A significant aspect of beta-solamarine's biological activity is its capacity to trigger programmed cell death, particularly apoptosis, in various types of malignant cells.
Beta-solamarine and solamargine have consistently shown potent apoptosis-inducing effects across a range of cancer cell lines, including hepatocellular carcinoma, lung cancer, and others smolecule.comresearchgate.netwilddata.cnresearchgate.netresearchgate.netresearchgate.netdntb.gov.uarhhz.net. In hepatocellular carcinoma cells, solamargine has been shown to induce both apoptosis and autophagy smolecule.comresearchgate.netdntb.gov.ua. The mechanisms underlying this apoptosis induction are multifaceted, involving the activation of caspase cascades and the mitochondrial apoptotic pathway researchgate.netresearchgate.net. For instance, solamargine treatment of Hep3B cells resulted in chromatin condensation and DNA fragmentation, hallmarks of apoptosis researchgate.netrhhz.net. Furthermore, solamargine has been observed to promote cell death by activating tumor necrosis factor receptors (TNFRs) and downstream signaling, as well as by activating the mitochondrial apoptotic pathway in various cancer cell lines researchgate.net. Studies also indicate that solamargine can induce apoptosis in human cholangiocarcinoma cells via the mitochondrial pathway and in human renal carcinoma cells researchgate.net. The ability of beta-solamarine and its related compounds to selectively induce apoptosis in malignant cells highlights their potential as therapeutic agents.
Autophagy Induction in Malignant Cells
Research into solasodine (B1681914) glycosides, a class to which beta-solamarine belongs, indicates potential roles in modulating cellular processes related to cell death, including autophagy. Solasodine, the aglycone of beta-solamarine, has been observed to interfere with autolysosome degradation in ovarian cancer cells nih.gov. Furthermore, solamargine, another closely related solasodine glycoside, has been shown to induce autophagy-mediated apoptosis in various cancer types, such as multiple myeloma and hepatocellular carcinoma nih.govresearchgate.netnih.gov. While direct studies specifically detailing beta-solamarine's induction of autophagy are limited, the established effects of its structural relatives suggest a potential involvement in this cellular pathway in malignant cells.
Cell Cycle Progression Modulation
Solasodine glycosides have demonstrated a significant capacity to modulate cell cycle progression in malignant cells, often leading to cell cycle arrest. Studies have reported that various solasodine glycoside derivatives can induce cell cycle arrest at the G0/G1 phase by down-regulating cyclins D1 and E and increasing the expression of cyclin-dependent kinase inhibitors like p27 and p21 researchgate.net. Other research indicates that these compounds can cause arrest at the G2/M phase researchgate.netphytopharmajournal.comnih.govddtjournal.com. For instance, solasodine has been shown to arrest MCF-7 breast cancer cells at both the G1 and G2/M phases, partly through modulation of key cell cycle regulatory proteins such as cyclins and p53 phytopharmajournal.com. Solasonine (B1682107), another related glycoalkaloid, has also been observed to trigger cell cycle arrest at the G2/M phase in different cancer cell lines researchgate.netdovepress.comnih.gov. These findings collectively suggest that solasodine glycosides, including potentially beta-solamarine, can disrupt normal cell cycle progression, contributing to their antiproliferative effects.
Interaction with Cellular Membranes and Lipid Metabolism
Disruption of Cell Membrane Integrity in Research Models
Glycoalkaloids, including beta-solamarine, are known to interact with and disrupt cellular membranes. This interaction is often attributed to their ability to bind with cholesterol, a key component of cell membranes, forming complexes that can destabilize the lipid bilayer mdpi.comresearchgate.net. Beta-solamarine has been shown to disrupt liposomes at specific concentrations and exhibits haemolytic activity, similar to solamargine and chaconine nih.gov. Notably, beta-solamarine has demonstrated synergistic effects with solatriosides, such as solasonine and solanine, in disrupting both liposomes and erythrocytes nih.gov. These interactions suggest that beta-solamarine can compromise the integrity of cell membranes, a mechanism that may contribute to its cytotoxic effects.
Enzyme Activity Modulation
Research on Acetylcholinesterase Interaction
Studies have investigated the potential of beta-solamarine to interact with acetylcholinesterase (AChE), an enzyme critical for neurotransmission and implicated in various physiological and pathological processes, including neurodegenerative diseases.
In vitro investigations have provided specific insights into beta-solamarine's direct effect on AChE activity. One study reported that beta-solamarine exhibited no discernible anti-acetylcholinesterase activity when tested in vitro at concentrations up to 100 µM nih.gov. This finding suggests that, under these specific experimental conditions, beta-solamarine does not significantly inhibit the enzyme's function. While some literature broadly suggests a potential for certain Solanum alkaloids to inhibit acetylcholinesterase thieme-connect.com, detailed mechanistic studies specifically on beta-solamarine's interaction with AChE are limited in the reviewed sources. It is noteworthy that research exploring solanine derivatives, such as beta2-solanine, has indicated their ability to bind to acetylcholinesterase, with computational studies suggesting significant binding strengths, particularly in the context of Alzheimer's disease research nih.gov. However, these findings pertain to different, albeit related, compounds and specific research contexts.
| Compound | Acetylcholinesterase Activity (in vitro) | Concentration Tested | Reference |
| Beta-solamarine | No activity observed | Up to 100 µM | nih.gov |
Immunomodulatory Research (e.g., immunostimulatory tumor microenvironment)
The immunomodulatory potential of beta-solamarine and its source plants has also been a subject of scientific interest, particularly concerning its possible role in influencing the immune system and the tumor microenvironment.
Some research suggests that beta-solamarine may contribute to boosting the immune system journalcra.com. Furthermore, beta-solamarine has demonstrated potential in inhibiting tumors, specifically showing activity against Sarcoma 180 in mice nih.gov. This observed antitumor effect could potentially be mediated, in part, through immunomodulatory mechanisms, by influencing the host's immune response against the tumor. Additionally, Solanum trilobatum, a plant species from which beta-solamarine can be extracted, has been reported to possess immunomodulatory activity researchgate.net.
However, detailed research specifically elucidating the precise mechanisms by which beta-solamarine modulates the tumor microenvironment is not extensively detailed in the provided literature. While general research on locoregional therapies highlights their ability to initiate local anti-tumor immune responses by disrupting immunosuppressive components and remodeling the tumor microenvironment to be more immunostimulatory researchgate.netnih.gov, specific data linking beta-solamarine to these detailed processes, such as its direct impact on specific immune cell populations (e.g., T cells, macrophages, dendritic cells) or cytokine profiles within the tumor microenvironment, are limited.
Specific quantitative data tables detailing beta-solamarine's immunomodulatory effects within the tumor microenvironment were not found in the reviewed search results.
Pre Clinical Mechanistic Investigations of Beta Solamarine S Biological Activities
Antineoplastic and Anticancer Research
Research into beta-solamarine's antineoplastic and anticancer activities has primarily focused on its effects on cancer cell lines and its performance in animal models, along with investigations into its underlying mechanisms.
In vitro Studies on Cancer Cell Lines
Beta-solamarine has demonstrated cytotoxic effects against various cancer cell lines in laboratory settings. Studies have indicated its potential to inhibit the proliferation of hepatocellular carcinoma cells and sarcoma 180 cells. While specific quantitative data for beta-solamarine alone on hepatocellular carcinoma cells (like IC50 values) were not explicitly detailed in the provided search results, related compounds like solasonine (B1682107) showed an IC50 of 6.01 μg/mL against HepG2 cells dovepress.com. Solamargine (B1681910), another related glycoalkaloid, significantly inhibited the in vitro migration and invasion of HepG2 cells, reducing cell migration by over 70% and invasion by over 72% at the highest tested dose nih.gov. Solamargine also exhibited antiproliferative effects against SMMC-7721 and HepG2 cells, with IC50 values of 9.21 µg/mL and 19.88 µg/mL, respectively dovepress.com.
Research has also indicated that solamargine can induce apoptosis and autophagy in hepatocellular carcinoma (HCC) cells by inhibiting specific signaling pathways nih.gov. Furthermore, solamargine has shown potential in treating non-small-cell lung cancer (NSCLC) cells by increasing ERK1/2 phosphorylation and inhibiting DNA methyltransferase 1 (DNMT1) and c-Jun protein expression nih.gov.
In vivo Tumor-Inhibitory Studies in Animal Models
Beta-solamarine has shown promise in in vivo studies, particularly against Sarcoma 180. An alcoholic extract of Solanum dulcamara, a plant rich in beta-solamarine, demonstrated tumor-inhibitory activity against Sarcoma 180 in mice nih.govchemfaces.comresearchgate.net. Systematic fractionation of this extract led to the isolation and characterization of beta-solamarine as an active principle responsible for this activity nih.govchemfaces.com. While specific quantitative data on tumor volume or percentage inhibition for beta-solamarine in these animal models were not detailed in the provided snippets, the general finding points to its tumor-inhibitory potential nih.govchemfaces.comresearchgate.netmedcraveonline.comnih.govresearchgate.netjournalcra.com. Related compounds like solamargine have also been investigated for their effects on tumor growth in vivo, with studies showing it can inhibit the growth of lung cancer cells in nude mouse xenograft models nih.gov.
Mechanistic Insights into Anti-Proliferative and Anti-Migration Effects
The anti-proliferative mechanisms of beta-solamarine and related compounds are being elucidated. Solamargine, a closely related compound, has been shown to inhibit the migration and invasion of HepG2 cells by down-regulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9 nih.govchemfaces.com. Mechanistically, solamargine has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathways nih.gov. It has also been linked to the modulation of tumor necrosis factor receptors (TNFRs), down-regulation of Bcl-2 and Bcl-xL, and increased caspase-3 activity researchgate.netoncotarget.com.
For lung cancer, solamargine's mechanism involves increasing ERK1/2 phosphorylation, which leads to the inhibition of DNA methyltransferase 1 (DNMT1) and c-Jun protein expression nih.gov. These findings suggest that beta-solamarine and its related compounds exert their anti-proliferative effects through complex signaling pathways that regulate cell growth, survival, and motility.
Antimicrobial Research
Beta-solamarine and other Solanum alkaloids have been investigated for their antimicrobial properties, showing activity against various bacteria and fungi.
Antibacterial Activity Studies
Beta-solamarine, along with solanine and solasodine (B1681914) extracted from Solanum dulcamara, has demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus researchgate.nettaylorandfrancis.comscribd.comnih.govresearchgate.netmedchemexpress.com. However, these alkaloids showed no significant activity against Enterobacter aerogenes researchgate.nettaylorandfrancis.comscribd.comnih.gov. The specific minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) for beta-solamarine against these bacteria were evaluated in some studies, though precise values were not detailed in the provided snippets researchgate.net.
Table 1: Antibacterial Activity of Beta-Solamarine and Related Alkaloids
| Organism | Activity Observed | Reference(s) |
| Escherichia coli | Inhibited growth | researchgate.nettaylorandfrancis.comscribd.comnih.govresearchgate.netmedchemexpress.com |
| Staphylococcus aureus | Inhibited growth | researchgate.nettaylorandfrancis.comscribd.comnih.govresearchgate.netmedchemexpress.com |
| Enterobacter aerogenes | No significant activity observed | researchgate.nettaylorandfrancis.comscribd.comnih.gov |
Antifungal Activity Studies
While direct antifungal activity data specifically for beta-solamarine against Candida albicans and Trichophyton mentagrophytes were not explicitly detailed, related compounds from Solanum species have shown significant antifungal properties. Solamargine, for instance, demonstrated antifungal activity against Trichophyton mentagrophytes and Candida albicans with a Minimum Inhibitory Concentration (MIC) of 64 μg mL-1 for both nih.gov. It was identified as the main compound responsible for these activities nih.gov. Other Solanum alkaloids, such as solasonine, have also been studied for their antifungal effects researchgate.net. Studies on Solanum melongena (eggplant) extracts showed inhibitory effects against Trichophyton mentagrophytes ejournals.ph, and Solanum incanum extracts exhibited antifungal properties against Candida albicans and dermatophytes ajol.infoplos.orgnih.govscirp.org.
Table 2: Antifungal Activity of Related Solanum Alkaloids
| Compound/Extract | Organism | MIC Value | Reference(s) |
| Solamargine | Trichophyton mentagrophytes | 64 μg mL-1 | nih.gov |
| Solamargine | Candida albicans | 64 μg mL-1 | nih.gov |
| Solanum melongena extract | Trichophyton mentagrophytes | Not specified | ejournals.ph |
| Solanum incanum extract | Candida albicans | Not specified | ajol.infoplos.orgnih.govscirp.org |
Antiviral Activity Investigations
Pre-clinical investigations specifically examining the antiviral activity of beta-Solamarine were not identified within the provided research literature. While some Solanum species and their constituents have been broadly studied for various pharmacological effects, direct evidence or mechanistic insights into beta-Solamarine's direct antiviral capabilities are absent in the reviewed sources.
Antiparasitic Research
Research into the antiparasitic potential of beta-Solamarine across different classes of parasites yielded limited specific findings in the reviewed literature.
Leishmanicidal Activity (e.g., Leishmania amazonensis, Leishmania mexicana)
Specific pre-clinical studies investigating the leishmanicidal activity of beta-Solamarine against species like Leishmania amazonensis or Leishmania mexicana were not found in the examined literature. Related Solanum alkaloids, such as solasonine, have demonstrated leishmanicidal activity, often showing enhanced effects when combined with solamargine, but these findings are not directly attributable to beta-Solamarine.
Schistosomicidal Activity Research
The reviewed literature does not present specific research findings on the schistosomicidal activity of beta-Solamarine. Studies have reported schistosomicidal properties for other Solanum alkaloids, notably solasonine, which demonstrated effects such as tegument damage and suppressed egg development in Schistosoma mansoni, particularly when used in conjunction with solamargine. However, direct research on beta-Solamarine's schistosomicidal mechanisms or efficacy is not detailed in the provided sources.
Antioxidant Activity Research and Oxidative Stress Modulation
While beta-Solamarine is found in Solanum trilobatum, a plant species that has demonstrated antioxidant properties, direct pre-clinical research specifically elucidating the antioxidant activity or oxidative stress modulation mechanisms of isolated beta-Solamarine was not found in the provided literature. Studies have indicated that extracts from Solanum species can modulate antioxidant status, but these findings are not specific to beta-Solamarine's direct action. Therefore, a data table detailing specific research findings for beta-Solamarine in this category cannot be generated from the available information.
Neuroprotective Activity Investigations
Limited, yet significant, findings suggest a role for beta-Solamarine in neuroprotection. One study indicated that beta-Solamarine, alongside solanine, possesses a dementia preventing effect.
| Biological Activity | Target/Model | Research Finding | Reference Snippet |
| Neuroprotective Activity | Dementia prevention (general statement) | Has dementia preventing effect | pnrjournal.com |
Further detailed mechanistic investigations into how beta-Solamarine exerts these neuroprotective effects, such as its impact on specific cellular pathways or its interaction with oxidative stress markers, were not detailed in the provided sources.
Structure Activity Relationship Sar Studies of Beta Solamarine and Its Analogues
Influence of Glycosylation Pattern on Biological Activity
The nature, number, and arrangement of sugar moieties attached to the steroidal aglycone significantly impact the biological activity of SGAs, including beta-solamarine nih.goviomcworld.comresearchgate.netbiocrick.comualberta.canih.govfrontiersin.orgresearchgate.net. These carbohydrate chains are critical for directing biological applications and can determine the potency and specificity of the molecule's effects.
Sugar Moiety Composition and Number: Studies comparing different SGAs have revealed that the specific composition and quantity of sugar units are paramount in influencing activity. For instance, SGAs containing trisaccharides are often observed to be more active than those with disaccharides researchgate.netfrontiersin.org. The presence of specific sugars, such as α-L-rhamnose, has been shown to enhance cytotoxic and apoptotic activities frontiersin.orgnih.gov. The 2'-rhamnose moiety in solamargine (B1681910), for example, plays a crucial role in triggering cell death by apoptosis nih.gov.
Linkages and Anomeric Configuration: The linkages between sugar units and the anomeric configuration of the glycosidic bond at the C-3 position of the aglycone are also significant determinants of activity nih.gov. Beta-solamarine, which is a chacotriose glycoside of tomatidenol (B1253344), has demonstrated liposome-disrupting capabilities and can exhibit synergistic effects when combined with other SGAs like solasonine (B1682107) and solanine nih.govresearchgate.net. The chacotriose-containing glycoalkaloids, such as beta-solamarine, are often found to be more active than their solatriose-containing counterparts researchgate.net.
Comparative Activity: Beta-solamarine, solamargine, and chaconine have shown similar haemolytic activities nih.gov. Furthermore, beta-solamarine's ability to synergize with solatriosides like solasonine and solanine in disrupting liposomes and erythrocytes highlights the interplay between different glycosylation patterns and biological effects nih.govresearchgate.net.
Table 1: Impact of Glycosylation on Biological Activity
| Compound Name | Aglycone | Sugar Moiety (Example) | Observed Activity | Reference |
| β-Solamarine | Tomatidenol | Chacotriose (Glc-Rha-Glc) | Liposome (B1194612) disruption, Synergistic effects with solatriosides (solasonine, solanine) in liposome/erythrocyte disruption | nih.govresearchgate.net |
| Solamargine | Solasodine (B1681914) | Chacotriose (Rha-Rha-Glc) | Potent cytotoxicity, Apoptosis induction, Molluscicidal activity, Schistosomicidal activity | nih.govfrontiersin.orgnih.govmdpi.com |
| Solasonine | Solasodine | Solatriose (Gal-Rha-Glc) | Molluscicidal activity, Schistosomicidal activity, Synergistic effects with β-solamarine | nih.govresearchgate.netmdpi.com |
| α-Solanine | Solanidine (B192412) | Solatriose (Gal-Rha-Glc) | Cytotoxic activity, Inhibition of cancer cell growth, Cardioinhibitory activity | scialert.netmdpi.comcaymanchem.comtandfonline.com |
| α-Chaconine | Solanidine | Chacotriose (Rha-Rha-Glc) | Cytotoxic activity, Inhibition of cancer cell growth, Cardioinhibitory activity | scialert.netmdpi.comcaymanchem.comtandfonline.com |
| Khasianine | Unknown | Disaccharide (Rha-Glc) | Weak cytotoxic effect | frontiersin.org |
Role of the Steroidal Aglycone Moiety in Mechanistic Activity
The steroidal aglycone forms the core structure of SGAs and is essential for their biological activity, although it is often less potent than its glycosylated counterparts. Modifications to the aglycone can profoundly alter the molecule's interaction with biological targets.
Aglycone Potency: Generally, the aglycone moiety alone exhibits significantly lower biological activity compared to the intact glycoalkaloid. For instance, solasodine, the aglycone of solamargine and solasonine, displayed markedly reduced leishmanicidal activity in comparison to the parent compounds frontiersin.orgmdpi.com. Similarly, tomatidine (B1681339), a non-glycosidic analogue of tomatine, displays different therapeutic properties than its glycosylated form nih.gov.
Structural Features of the Aglycone: Specific structural features within the steroidal skeleton are critical for activity. The presence of a double bond at the C3-C4 position of the steroidal skeleton has been identified as pivotal for inhibitory activity mdpi.com. Conversely, modifications such as a ring E-opened dihydro-derivative of solasodine resulted in a loss of ability to bind to sterols, disrupt liposomes, or inhibit enzymes nih.gov. Furthermore, the presence of hydroxyl groups at the C-7 position of the aglycone has been shown to decrease cytotoxicity frontiersin.org. Solanidine, the aglycone of α-solanine and α-chaconine, possesses anticancer and teratogenic activities, inhibiting cancer cell growth scialert.netcaymanchem.com.
Chemical Synthesis and Derivatization Strategies for Research Applications
Semi-Synthetic Approaches to beta-Solamarine Analogues
The inherent scarcity of beta-solamarine from natural sources, coupled with the complex steroidal structure, makes direct total synthesis challenging. Consequently, semi-synthetic strategies, which involve modifying naturally occurring precursors or related compounds, are often employed. Research into the synthesis of analogues and derivatives primarily focuses on altering the aglycone moiety (tomatidenol for beta-solamarine) or the carbohydrate chain (chacotriose) scispace.comnih.gov.
While specific literature detailing the semi-synthesis of beta-solamarine analogues is less extensive than for related compounds like solasodine (B1681914), the principles applied to other steroidal alkaloids provide a framework. Studies on solasodine derivatives, for instance, have utilized strategies such as transglycosylation to introduce different sugar moieties or chemical modifications to the aglycone structure scispace.comresearchgate.nettandfonline.combibliomed.orgresearchgate.netnih.gov. These approaches aim to create libraries of compounds that can be screened for enhanced or novel biological activities. For example, modifications to the ring E and F structures of related compounds like solamargine (B1681910) have been investigated, illustrating the types of chemical transformations explored within this class of molecules. The aglycone, tomatidenol (B1253344), can be considered a starting point for synthesizing beta-solamarine derivatives, with subsequent modifications targeting the glycosidic linkage or the sugar residues themselves nih.gov.
Evaluation of Synthesized Derivatives for Modified Biological Activities and Mechanistic Insights
The evaluation of beta-solamarine and its related derivatives encompasses a range of biological activities, with a significant focus on cytotoxic and antiproliferative effects against various cancer cell lines.
Cytotoxic and Antiproliferative Activities: Beta-solamarine itself has demonstrated notable cytotoxic activity. Comparative studies have identified it as one of the most cytotoxic among several tested known steroidal glycoalkaloids (SGAs) against various human cancer and healthy cell lines. Specifically, beta-solamarine exhibited a potent IC50 value of 4.1 μM against the human breast cancer cell line MCF-7. Its activity against other cell lines, such as VERO and NIH3T3, has also been reported, with IC50 values of 5.08 μM and 8.32 μM, respectively.
Research into synthesized derivatives of related compounds, such as solasodine glycosides, has revealed that these modifications can lead to significant cytotoxic effects against cancer cell lines including MCF-7, KB, K562, and PC3 researchgate.net. These studies suggest that modifications, particularly to the sugar moieties, are critical for activity, as the aglycone solasodine generally displays significantly lower activity compared to its glycosylated forms nih.gov. SAR studies on solasodine derivatives have indicated that substituents at the C-3 position of the steroid nucleus can influence inhibitory activities researchgate.net.
Other Biological Activities and Mechanistic Insights: Beyond cytotoxic effects, beta-solamarine has been evaluated for other biological activities. It has shown molluscicidal activity against Galba truncatula, the snail intermediate host of Fasciola hepatica, with a median lethal concentration (LC50) of 0.49 mg/mL tandfonline.comnih.gov. Furthermore, beta-solamarine has been observed to disrupt liposomes and erythrocytes, suggesting that interaction with cell membranes may be a key mechanism of action. It has also demonstrated synergistic effects with other SGAs, such as solasonine (B1682107) and solanine, in disrupting erythrocytes.
Pharmacokinetic and Pharmacodynamic Research Methodologies in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies (e.g., LC-MS for quantification in biological matrices)
ADME studies are critical for determining the disposition of a chemical compound within an organism. These studies are essential for building a pharmacokinetic profile and are a cornerstone of drug discovery and development.
A key analytical technique underpinning ADME research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method provides the high sensitivity and specificity required for the accurate quantification of compounds and their metabolites in complex biological samples like blood, plasma, urine, and tissue homogenates. uab.edunih.gov For a compound like beta-Solamarine, mass spectrometry has been utilized to elucidate its molecular weight and fragmentation patterns, which is a foundational step for developing a quantitative LC-MS/MS assay. smolecule.com
Core ADME Research Methodologies in Preclinical Models:
In Vivo Pharmacokinetic Profiling: This involves administering the compound to animal models, typically rodents like mice or rats, through various routes (e.g., intravenous, oral). Blood samples are collected at predetermined time points to measure the concentration of the compound in plasma. This data is used to generate a plasma concentration-time curve, from which key pharmacokinetic parameters are derived.
Tissue Distribution: To understand where the compound accumulates in the body, radiolabeled compounds are often used in what are known as quantitative whole-body autoradiography (QWBA) studies. wuxiapptec.com This technique provides a visual and quantitative assessment of the compound's distribution across various tissues and organs. wuxiapptec.com
Metabolism Studies: Identifying the metabolic pathways of a compound is crucial. This is often initiated with in vitro studies using liver microsomes or hepatocytes from preclinical species and humans. These studies help in identifying the major metabolites, which are then quantified in in vivo samples using LC-MS/MS. wuxiapptec.com
Excretion Studies: Mass balance studies are conducted to determine the routes and extent of excretion of the compound and its metabolites. wuxiapptec.com This typically involves administering a radiolabeled version of the compound and collecting urine and feces over a period to measure the total radioactivity excreted. wuxiapptec.comwuxiapptec.com
The data generated from these studies are used to calculate fundamental pharmacokinetic parameters, as detailed in the interactive table below.
Interactive Table of Key Pharmacokinetic Parameters Click on a parameter to see its description.
Cmax
The maximum observed concentration of the compound in plasma after administration.
Tmax
The time at which Cmax is reached.
AUC (Area Under the Curve)
The integral of the concentration-time curve, which reflects the total exposure of the body to the compound.
t½ (Half-life)
The time required for the concentration of the compound in the body to be reduced by half.
Clearance (CL)
The volume of plasma cleared of the compound per unit of time.
Volume of Distribution (Vd)
The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Research on Bioavailability Assessment Techniques in Pre-clinical Contexts
Bioavailability refers to the proportion of an administered compound that enters the systemic circulation and is thus available to have an active effect. It is a critical parameter, especially for orally administered compounds.
The standard method for determining absolute bioavailability in preclinical models is to compare the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration, as the IV route ensures 100% bioavailability. nih.govcertara.com
Common Bioavailability Assessment Techniques:
Parallel or Crossover Study Design: In a parallel design, different groups of animals are used for the oral and IV routes. In a crossover design, the same animals receive both formulations with a washout period in between to minimize inter-animal variability.
Blood Sampling: Serial blood samples are collected from the animals at multiple time points after administration to adequately define the plasma concentration-time profile.
Bioanalytical Method: A validated and sensitive bioanalytical method, most commonly LC-MS/MS, is essential for the accurate measurement of the compound's concentration in the collected plasma samples.
It is worth noting that while preclinical animal models are invaluable, direct quantitative extrapolation of bioavailability data to humans is not always straightforward due to species-specific physiological differences. nih.govcertara.com
Mechanistic Pharmacodynamic Biomarker Research in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a compound has reached its target and is eliciting a biological response. In preclinical research, especially in fields like oncology, PD biomarkers are vital for establishing proof-of-mechanism.
Given that beta-Solamarine has shown tumor-inhibitory activity in mice with Sarcoma 180, research into its pharmacodynamic effects would likely involve the use of cancer models. nih.gov
Methodologies for Pharmacodynamic Biomarker Research:
Animal Models of Disease: For anti-cancer research, this often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, or syngeneic models, which use rodent tumor cells in immunocompetent mice.
Biomarker Analysis in Target Tissues: After treatment with the compound, tumor tissue and other relevant biological samples are collected. A range of analytical techniques can be employed to assess changes in biomarkers.
Table of Potential Pharmacodynamic Biomarkers and Analytical Techniques
| Biomarker Category | Potential Biomarkers | Analytical Technique(s) |
| Cell Proliferation | Ki-67, PCNA | Immunohistochemistry (IHC) |
| Apoptosis (Programmed Cell Death) | Cleaved Caspase-3, TUNEL assay | IHC, Western Blot |
| Angiogenesis (Blood Vessel Formation) | CD31, VEGF | IHC, ELISA |
| Cell Signaling Pathways | Phosphorylated proteins (e.g., p-Akt, p-ERK) | Western Blot, IHC, Mass Spectrometry |
The selection of appropriate biomarkers is guided by the hypothesized mechanism of action of the compound under investigation.
Advanced Research Methodologies and Assay Development for Beta Solamarine Studies
In vitro Model Systems and Cell-Based Assays for Mechanistic Investigations
In vitro model systems and cell-based assays are fundamental for dissecting the molecular mechanisms underlying beta-solamarine's effects. These methods allow for controlled investigations into cellular responses, biochemical pathways, and direct interactions with biological targets.
Commonly utilized cell lines include various cancer cell lines and microbial models. For instance, studies have assessed the molluscicidal activity of beta-solamarine against Galba truncatula, a snail intermediate host for Fasciola hepatica, determining a median lethal concentration (LC50) of 0.49 mg/mL after 48 hours of treatment mdpi.com. Related compounds like solamargine (B1681910) have demonstrated potent cytotoxic effects against human cancer cell lines such as SMMC-7721 and HepG2, with reported IC50 values of 9.21 µg/mL and 19.88 µg/mL, respectively researchgate.net. Solamargine has also shown in vitro antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 64 µg/mL mdpi.com. Mechanistic investigations often involve assessing apoptosis, cell cycle progression, and the modulation of specific signaling pathways. For example, solamargine has been shown to trigger apoptosis through the activation of caspase-3 and caspase-9 in cancer cells researchgate.net. Solasonine (B1682107), another related glycoalkaloid, has been studied for its ability to induce apoptosis, impede cell migration, proliferation, and invasion in pancreatic cancer cell lines, with assays like the Cell Counting Kit-8 (CCK-8) and clone formation assays employed to quantify these effects researchgate.netdovepress.com.
Table 1: Selected In Vitro Assay Results for Beta-Solamarine and Related Compounds
| Compound | Assay Type / Target | Organism/Cell Line | Result (e.g., IC50, LC50, MIC) | Duration/Conditions | Citation |
| β-solamarine | Molluscicidal | Galba truncatula | LC50: 0.49 mg/mL | 48 hours | mdpi.com |
| Solamargine | Cytotoxic | SMMC-7721 cells | IC50: 9.21 µg/mL | Not specified | researchgate.net |
| Solamargine | Cytotoxic | HepG2 cells | IC50: 19.88 µg/mL | Not specified | researchgate.net |
| Solamargine | Antifungal | Candida albicans | MIC: 64 µg/mL | Not specified | mdpi.com |
In vivo Animal Models and Experimental Design for Mechanistic Studies
In vivo studies are crucial for evaluating the efficacy and mechanistic aspects of beta-solamarine in a complex biological system. Animal models, typically rodents, are employed to mimic disease states and assess therapeutic potential.
Beta-solamarine has shown potential in inhibiting tumors, specifically against Sarcoma 180 in mice researchgate.netdovepress.com. The design of such in vivo experiments requires careful consideration of several factors to ensure scientific rigor and reproducibility. Key principles include the selection of the most appropriate animal model that accurately reflects the biological question being investigated, the establishment of relevant control groups (e.g., vehicle control, positive control), and the random assignment of animals to treatment and control groups to minimize bias nih.govmodernvivo.com. Blinding of researchers to treatment allocation during data collection and analysis is also critical for preventing observer bias modernvivo.com. Furthermore, determining appropriate sample sizes through power calculations is essential for statistical validity, and accounting for biological variability by including diverse cohorts (e.g., both sexes, multiple litters) can enhance the robustness of the findings nih.govmodernvivo.comjax.org.
Table 2: In Vivo Mechanistic Study Findings for Beta-Solamarine
| Compound | Model System | Studied Effect | Key Finding | Citation |
| β-solamarine | Mouse model (Sarcoma 180) | Tumor inhibition potential | Showed potential for inhibiting tumors | researchgate.netdovepress.com |
High-Throughput Screening and Assay Development for Activity Profiling
High-throughput screening (HTS) is a powerful methodology used to rapidly test large collections of chemical compounds for biological activity, accelerating the identification of potential therapeutic leads. While direct HTS studies specifically for beta-solamarine may not be widely published, the principles apply to its activity profiling.
HTS platforms involve automated systems that can screen hundreds of thousands to millions of compounds in a short period, often utilizing miniaturized assay formats bmglabtech.commdpi.comresearchgate.net. Assay development for HTS focuses on creating robust, reproducible, and sensitive assays that can accurately detect desired biological effects. Challenges in HTS include differentiating genuine biological activity from assay interference caused by compound properties such as aggregation or reactivity nih.gov. Biochemical assays, such as fluorescence polarization or FRET, and cell-based assays, including viability, reporter gene, and microscopy assays, are commonly employed researchgate.net. Typical HTS throughput can range from screening approximately 10,000 compounds per day to over 100,000 assays per day, depending on the assay format and automation mdpi.com.
Comparative Academic Research on Beta Solamarine with Other Solanum Alkaloids
Structural Comparisons with alpha-Solanine (B192411), alpha-Chaconine (B190788), Solasonine (B1682107), Solamargine (B1681910), Tomatine
The structural diversity of Solanum glycoalkaloids is primarily rooted in the variations of their aglycone skeletons and the composition of the attached sugar moieties. medcraveonline.commedcraveonline.com Beta-solamarine is classified as a spirosolane-type glycoalkaloid. smolecule.comtaylorandfrancis.com This class is characterized by a C27 cholestane (B1235564) skeleton that includes a nitrogen atom, forming an oxa-azaspirodecane structure. medcraveonline.commdpi.com
The core structural features of beta-solamarine and its counterparts are detailed below:
beta-Solamarine : This glycoalkaloid possesses a tomatidenol (B1253344) aglycone. iomcworld.cominchem.org Its sugar side chain is a chacotriose, which is a branched trisaccharide. iomcworld.com
alpha-Solanine : In contrast, alpha-solanine has a solanidine (B192412) aglycone, which is characterized by an indolizidine ring system. medcraveonline.commedcraveonline.com The sugar moiety attached to solanidine in alpha-solanine is solatriose, a branched trisaccharide composed of galactose, glucose, and rhamnose. foodandnutritionjournal.org
alpha-Chaconine : Similar to alpha-solanine, alpha-chaconine shares the same solanidine aglycone. medcraveonline.comnih.gov However, its trisaccharide chain is a chacotriose, consisting of glucose and two rhamnose units. foodandnutritionjournal.org
Solasonine : This glycoalkaloid features a solasodine (B1681914) aglycone, which is isomeric to tomatidine (B1681339). taylorandfrancis.com The sugar component of solasonine is solatriose. iomcworld.com
Solamargine : Sharing the solasodine aglycone with solasonine, solamargine is distinguished by its chacotriose sugar moiety. taylorandfrancis.comiomcworld.com
Tomatine : Alpha-tomatine is a spirosolane-type glycoalkaloid with a tomatidine aglycone. mdpi.com Its carbohydrate part is a linear tetrasaccharide called lycotetraose. mdpi.com
The key structural differentiators lie in the aglycone (solanidine, tomatidenol/tomatidine, or solasodine) and the attached oligosaccharide chain (chacotriose, solatriose, or lycotetraose). medcraveonline.commedcraveonline.comtaylorandfrancis.comiomcworld.com These differences in structure significantly influence the biological activities of these compounds.
Table 1: Structural Comparison of Beta-Solamarine and Other Solanum Alkaloids
| Compound | Aglycone | Sugar Moiety |
|---|---|---|
| beta-Solamarine | Tomatidenol | Chacotriose |
| alpha-Solanine | Solanidine | Solatriose |
| alpha-Chaconine | Solanidine | Chacotriose |
| Solasonine | Solasodine | Solatriose |
| Solamargine | Solasodine | Chacotriose |
| alpha-Tomatine | Tomatidine | Lycotetraose |
Comparative Mechanistic Biological Activity Profiles
The biological activities of Solanum alkaloids are diverse and are influenced by their distinct structures. Research has highlighted several areas of activity, with some mechanisms being more thoroughly investigated than others.
Anticancer and Cytotoxic Effects:
beta-Solamarine : Research suggests that beta-solamarine possesses antitumor properties. smolecule.com It has been hypothesized to have tumor-inhibitory activity against Sarcoma 180 in mice. medcraveonline.commedcraveonline.com One study indicated that beta-solamarine can induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting certain signaling pathways. smolecule.com
alpha-Solanine and alpha-Chaconine : Both have demonstrated cytotoxic effects against various cancer cell lines, including pancreatic, prostate, and liver cancer cells. medcraveonline.commdpi.com Their mechanism is thought to involve the disruption of mitochondrial membranes, leading to increased intracellular calcium and subsequent apoptosis. wikipedia.org Alpha-chaconine is often found to be more potent than alpha-solanine. foodandnutritionjournal.orgmdpi.com
Solasonine and Solamargine : These compounds have shown activity against several human tumor cell lines. iomcworld.com Solamargine, in particular, has been noted to be more cytotoxic than its aglycone, solasodine, and has been shown to induce apoptosis through pathways involving tumor necrosis factor receptors. iomcworld.comuni-freiburg.de
Tomatine : Alpha-tomatine has exhibited growth inhibitory effects on various cancer cell lines. mdpi.com Its aglycone, tomatidine, has been shown to reduce the resistance of cancer cells to certain drugs. iomcworld.com
Antimicrobial and Antiparasitic Activities:
beta-Solamarine : It has demonstrated molluscicidal activity against Galba truncatula, the intermediate host of Fasciola hepatica. mdpi.comtandfonline.com It has also shown antibacterial activity against Staphylococcus aureus. researchgate.net
alpha-Solanine and alpha-Chaconine : These glycoalkaloids have shown inhibitory effects on the motility of Phytophthora infestans zoospores. nih.gov They also exhibit antiprotozoal activities. mdpi.com
Solasonine and Solamargine : Both have displayed leishmanicidal activity, with an equimolar mixture showing synergistic potency. mdpi.com They are also active against Schistosoma worms and their snail hosts. mdpi.comnih.gov
Tomatine : It is known for its resistance against various fungi, microbes, and insects. wikipedia.org Tomatine and its aglycone, tomatidine, have shown specific growth inhibition of Staphylococcus aureus small-colony variants. mdpi.comnih.gov
Membrane Disruption and Enzyme Inhibition:
A primary mechanism of action for many glycoalkaloids is the disruption of cell membranes through complexation with membrane sterols, such as cholesterol. mdpi.comwikipedia.org This leads to increased membrane permeability and cell lysis. mdpi.com The structure of the sugar chain significantly influences this activity, with chacotriose-containing glycoalkaloids often being more active. iomcworld.com
beta-Solamarine : Along with solamargine and chaconine, it has exhibited hemolytic properties against red blood cells in vitro, suggesting membrane-disruptive capabilities. medcraveonline.comsmolecule.com
alpha-Solanine and alpha-Chaconine : They are known to interact with mitochondrial membranes, leading to the opening of potassium channels and an increase in membrane potential, which triggers apoptosis. wikipedia.org They are also inhibitors of acetylcholinesterase. inchem.org
Tomatine : It disrupts membranes containing 3-β-hydroxy sterols by forming complexes with them. wikipedia.org It also inhibits the enzyme acetylcholinesterase. wikipedia.org
Table 2: Comparative Biological Activities
| Compound | Primary Biological Activities Noted in Research |
|---|---|
| beta-Solamarine | Antitumor, Molluscicidal, Antibacterial, Hemolytic |
| alpha-Solanine | Cytotoxic, Antiprotozoal, Membrane Disruptive (Mitochondria), Acetylcholinesterase Inhibitor |
| alpha-Chaconine | Cytotoxic (often more potent than α-solanine), Antiprotozoal, Hemolytic, Membrane Disruptive (Mitochondria), Acetylcholinesterase Inhibitor |
| Solasonine | Cytotoxic, Leishmanicidal, Molluscicidal |
| Solamargine | Cytotoxic, Leishmanicidal, Molluscicidal, Hemolytic, Induces Apoptosis via TNFR |
| alpha-Tomatine | Antifungal, Antimicrobial, Insecticidal, Membrane Disruptive, Acetylcholinesterase Inhibitor |
Synergistic and Antagonistic Interactions in Research Models
The combined effects of Solanum alkaloids have been a subject of study, revealing both synergistic and antagonistic interactions.
Synergistic Interactions : A notable example is the synergistic effect observed between alpha-solanine and alpha-chaconine. mdpi.com In some cancer cell lines, mixtures of these two compounds have shown greater cytotoxicity than the individual alkaloids. mdpi.com Another instance of synergy is the enhanced leishmanicidal activity of an equimolar mixture of solamargine and solasonine compared to the individual compounds. mdpi.com Research has also demonstrated a synergistic effect between the steroidal alkaloid tomatidine and the antifungal drug posaconazole (B62084) against Trypanosoma cruzi. mdpi.com
Antagonistic Interactions : While less commonly reported, antagonistic effects have also been observed. For instance, some mixtures of alpha-chaconine and alpha-solanine have shown antagonistic effects against certain cancer cell lines. mdpi.com A study on membrane damage indicated that a combined application of solasonine and N-nitrososolamargine did not produce liposome (B1194612) disintegration, whereas solasonine with other glycoalkaloids like solanine did. medcraveonline.commedcraveonline.com The precise mechanisms underlying these antagonistic interactions are not yet fully understood and warrant further investigation.
These interactions highlight the complexity of glycoalkaloid bioactivity and suggest that the biological effects of crude plant extracts containing multiple alkaloids may not be simply additive.
Future Research Trajectories and Translational Considerations Pre Clinical Focus
Elucidating Unclear Molecular Mechanisms of Action
Despite evidence of biological activity, the precise molecular mechanisms underlying beta-Solamarine's effects remain largely uncharacterized and represent a significant area for future investigation. Research indicates that beta-Solamarine may exert its tumor-inhibitory effects through disruption of cell membrane function and interference with key cellular signaling pathways smolecule.com. Studies have suggested that it can modulate signaling pathways associated with cell growth and apoptosis smolecule.com. More specifically, it has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting the LIF/miR-192-5p/CYR61/Akt signaling pathways smolecule.com. Furthermore, molecular coupling analyses have revealed that beta-Solamarine exhibits significant binding energy to targets such as Interleukin-6 (IL-6) and Myeloperoxidase (MPO), suggesting potential roles in inflammatory and immune responses researchgate.net. While direct studies on beta-Solamarine are limited, related Solanum alkaloids, such as alpha-solanine (B192411), have been shown to inhibit JNK and Akt pathways, modulate NF-kappaB activity, and affect matrix metalloproteinase (MMP) expression medcraveonline.comnih.gov. The cytotoxicity observed in related compounds is often associated with lysosomal-mitochondrial death pathways, involving alterations in calcium levels, Bcl-2/Bax ratios, and caspase activation tandfonline.comresearchgate.net. Future research must systematically investigate these pathways to fully elucidate beta-Solamarine's molecular interactions and therapeutic potential.
Table 1: Investigated Molecular Mechanisms and Pathways of Beta-Solamarine and Related Alkaloids
| Target/Pathway | Observed Effect | Related Alkaloid | Source Reference |
| Sarcoma 180 cells (in vivo) | Tumor inhibition | Beta-solamarine | smolecule.comnih.govchemfaces.com |
| Cell membrane function | Disruption (proposed) | Beta-solamarine | smolecule.com |
| Cell signaling (cell growth, apoptosis) | Modulation | Beta-solamarine | smolecule.com |
| LIF/miR-192-5p/CYR61/Akt signaling pathways | Inhibition (apoptosis, autophagy) | Beta-solamarine | smolecule.com |
| JNK/Akt phosphorylation | Inhibition | Alpha-solanine | medcraveonline.comnih.gov |
| IL-6 | Significant binding energy | Beta-solamarine | researchgate.net |
| MPO (Myeloperoxidase) | Significant binding energy | Beta-solamarine | researchgate.net |
| Lysosomal-mitochondrial death pathway | Cytotoxicity associated with | Solamargine (B1681910) | tandfonline.comresearchgate.net |
| Bcl-2 expression | Downregulation | Solamargine | tandfonline.comresearchgate.net |
| Bax expression | Upregulation | Solamargine | tandfonline.comresearchgate.net |
| Caspase-3/9 activation | Activation | Solamargine | tandfonline.comresearchgate.net |
Optimizing Research Methodologies for Enhanced Potency and Specificity
To advance the pre-clinical development of beta-Solamarine, optimizing research methodologies is paramount for accurately assessing its potency and specificity. Current research primarily relies on the isolation and in vitro/in vivo testing of the compound from plant extracts smolecule.comnih.govchemfaces.com. Future efforts should focus on developing highly sensitive and specific bioassays that can reliably quantify beta-Solamarine's activity and distinguish its effects from other compounds present in crude extracts. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to beta-Solamarine's chemical structure might enhance its potency or target specificity. This involves synthesizing analogues and evaluating their biological profiles in pre-clinical models. Furthermore, establishing standardized protocols for beta-Solamarine extraction, purification, and characterization will ensure reproducibility across different research laboratories. Investigating beta-Solamarine's interaction with specific cellular targets using advanced biochemical and biophysical techniques will also be key to refining research methodologies for a more targeted understanding of its action.
Exploration of Novel Therapeutic Targets for Pre-clinical Development
Beta-Solamarine has demonstrated pre-clinical efficacy in several areas, highlighting potential novel therapeutic targets for further development. Its most documented activity is tumor inhibition, with evidence of activity against Sarcoma 180 in mice smolecule.comnih.govchemfaces.com. This suggests potential applications in oncology, where further investigation into specific cancer types and mechanisms of action is warranted. Beyond oncology, beta-Solamarine has shown molluscicidal activity against Galba truncatula, the snail intermediate host of the parasite Fasciola hepatica, with a median lethal concentration (LC50) of 0.49 mg/mL researchgate.netmdpi.com. This indicates a potential target for parasitic disease control. Additionally, beta-Solamarine has been investigated for broader therapeutic applications including antibiotic, antiviral, and anti-inflammatory effects smolecule.com, and has been used in traditional medicine for conditions such as acute lung injury smolecule.comresearchgate.net. Related Solanum alkaloids, such as solasonine (B1682107) and solamargine, have exhibited antiproliferative effects against a range of cancer cell lines, including hepatocellular carcinoma, gastric cancer, and melanoma cells medcraveonline.comtandfonline.comresearchgate.netdovepress.comnih.gov. Future research should systematically explore these diverse pre-clinical findings to identify and validate specific therapeutic targets for beta-Solamarine, moving towards more focused pre-clinical drug development.
Q & A
Basic Research Questions
Q. What validated analytical techniques are recommended for identifying beta-Solamarine in plant matrices?
- Methodological Answer : Beta-Solamarine identification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For HPLC, use C18 reverse-phase columns with UV detection at 200–210 nm, optimized using reference standards. MS fragmentation patterns (e.g., m/z 868.07 for [M+H]⁺) and NMR signals (e.g., characteristic steroidal alkaloid peaks) confirm structural identity. Ensure protocols align with reproducibility standards by detailing solvent gradients, column temperatures, and calibration curves in the experimental section .
Q. How can researchers optimize solvent extraction protocols to isolate beta-Solamarine while minimizing degradation?
- Methodological Answer : Use polar solvents (e.g., methanol:water 80:20 v/v) for alkaloid extraction. Perform stepwise fractionation via liquid-liquid partitioning (e.g., dichloromethane for non-polar impurities) followed by column chromatography (silica gel or Sephadex LH-20). Monitor stability by comparing fresh vs. aged extracts using thin-layer chromatography (TLC) under UV light. Document extraction times, temperatures, and solvent ratios to enable replication .
Q. What purity validation criteria should be applied to beta-Solamarine isolates?
- Methodological Answer : Purity is validated via:
- HPLC-DAD : ≥95% peak area at 210 nm.
- Melting Point : Consistency with literature values (if available).
- 1D/2D NMR : Absence of extraneous proton/carbon signals.
Include these parameters in supplementary materials to meet journal reproducibility requirements .
Advanced Research Questions
Q. How should experimental designs address conflicting reports on beta-Solamarine’s cytotoxic mechanisms in cancer cell lines?
- Methodological Answer :
Control Groups : Include positive controls (e.g., doxorubicin) and negative controls (untreated cells).
Dose-Response Curves : Test 5–6 concentrations (e.g., 1–100 µM) to establish IC₅₀ values.
Mechanistic Profiling : Use RNA sequencing or proteomics to identify pathway-specific targets (e.g., apoptosis vs. autophagy).
Data Normalization : Account for batch effects using Z-score normalization or spike-in controls.
Publish raw data in FAIR-compliant repositories to facilitate meta-analyses .
Q. What strategies resolve discrepancies in beta-Solamarine’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate beta-Solamarine in buffers (pH 2–9) at 25°C/37°C for 24–72 hours. Quantify degradation via HPLC-MS.
- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.
- Cross-Lab Validation : Collaborate with independent labs to replicate conditions. Report deviations in buffer composition or equipment calibration .
Q. How can researchers integrate beta-Solamarine’s bioactivity data with structurally related glycoalkaloids (e.g., α-solamarine) to predict structure-activity relationships?
- Methodological Answer :
- Comparative SAR Analysis : Use molecular docking to compare binding affinities of beta-Solamarine and analogs toward target proteins (e.g., topoisomerases).
- Multivariate Statistics : Apply principal component analysis (PCA) to correlate functional groups (e.g., sugar moieties) with bioactivity.
- Data Aggregation : Use tools like SciFinder or PubMed to compile historical data into relational databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
